Ezetimibe Fluoro Isomer

Chromatographic Separation HPLC Method Development Impurity Profiling

Positional isomer impurities require precise identification for regulatory QC. Ezetimibe Fluoro Isomer (o-fluoro substitution) is a pharmacopoeial reference standard for HPLC method validation and batch release testing. - Distinct retention time: 29.30 min (vs. Ezetimibe at 31.11 min) - USP-recognized impurity (approx. 0.04% occurrence) - Essential for ANDA impurity profiling & ICH Q2/Q3 compliance - Fully characterized (NMR, IR, HRMS) for stability studies

Molecular Formula C24H21F2NO3
Molecular Weight 409.4 g/mol
CAS No. 2743547-96-6
Cat. No. B8820947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEzetimibe Fluoro Isomer
CAS2743547-96-6
Molecular FormulaC24H21F2NO3
Molecular Weight409.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O)F
InChIInChI=1S/C24H21F2NO3/c25-16-7-9-17(10-8-16)27-23(15-5-11-18(28)12-6-15)20(24(27)30)13-14-22(29)19-3-1-2-4-21(19)26/h1-12,20,22-23,28-29H,13-14H2/t20-,22+,23-/m1/s1
InChIKeyOBQFYRYCMDREFB-AKIFATBCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ezetimibe Fluoro Isomer: Reference Standard


Ezetimibe Fluoro Isomer, also designated as Ezetimibe o-Fluorobenzene Isomer or 3'-(2-Fluorophenyl) Ezetimibe, is a positional isomer and process-related impurity of the cholesterol absorption inhibitor Ezetimibe. It belongs to the azetidinone class and possesses the molecular formula C24H21F2NO3 with a molecular weight of 409.4 g/mol. This compound is characterized by an ortho-fluoro substitution on one phenyl ring, distinguishing it from the parent drug's para-fluoro substitution pattern, and serves as a critical reference standard for analytical method development, validation, and quality control in pharmaceutical manufacturing [1].

Reference standard for impurity profiling methods
Ortho-fluoro positional isomer identity
Supports HPLC method specificity validation

Ezetimibe Fluoro Isomer: Chromatographic Selectivity


In analytical method validation and pharmaceutical quality control, impurities cannot be treated as interchangeable analytes. Ezetimibe Fluoro Isomer exhibits distinct chromatographic behavior compared to the parent drug and other related impurities. As demonstrated by validated HPLC methods, the o-fluoro positional isomer elutes at a retention time of 29.30 minutes under specific gradient conditions, clearly separated from Des Fluoro Impurity (25.37 min), Ezetimibe (31.11 min), and m-Fluoro Impurity (33.61 min) [1]. Substituting one impurity reference standard for another without proper identification and validation would compromise method accuracy, specificity, and regulatory compliance. The quantitative evidence below establishes the unique analytical profile that makes this specific isomer indispensable for its intended application.

Attribute
This Isomer
Typical Alternative
Fluorine substitution
Ortho-fluoro
Para-fluoro (parent drug)
Chromatographic RT
Distinct elution profile
Different RT values, may co-elute
Regulatory listing
USP-recognized impurity
May not be individually specified

Using an unverified alternative may compromise method accuracy and regulatory impurity profile alignment. Verify identity and retention before substitution.

Ezetimibe Fluoro Isomer: Quantitative Differentiation


HPLC Retention Time Distinction

Ezetimibe Fluoro Isomer (o-fluoro impurity) can be unequivocally resolved from Ezetimibe, the des-fluoro impurity, and the m-fluoro positional isomer using a validated HPLC method. The retention times (RT) under the specified gradient conditions demonstrate a clear chromatographic fingerprint [1].

HPLC Retention
Head-to-head
RT 29.30 min (target) vs Ezetimibe 31.11 min, Des Fluoro 25.37 min, m-Fluoro 33.61 min
Supports chromatographic specificity assessment
Gradient HPLC conditions, review method context
Chromatographic Separation HPLC Method Development Impurity Profiling

Purity vs. Pharmacopoeial Requirements

Commercially available Ezetimibe Fluoro Isomer is supplied with a purity of ≥98% , which matches the USP 2025 monograph requirement for Ezetimibe API (98.0%–102.0%) [1]. This high purity level surpasses the typical >95% purity offered for many other Ezetimibe impurities .

Purity Level
Reported
≥98% (HPLC area)
Supports accurate quantification in QC
Vendor-specified purity; review COA
Purity Analysis Reference Standard Quality Control

USP Recognition and Occurrence Level

The United States Pharmacopeia (USP) explicitly acknowledges the Ezetimibe Fluoro Isomer (o-fluorobenzene isomer) as a known impurity in Ezetimibe reference standards. The USP Ezetimibe RS standard solution contains approximately 0.04% of this isomer, establishing a baseline occurrence level in official reference material [1].

USP Occurrence
Specification review
Approx. 0.04% in USP Ezetimibe RS
Supports regulatory impurity profiling
USP monograph reference context
Regulatory Compliance Pharmacopoeia Impurity Control

Ortho-Fluoro Substitution Distinction

Comprehensive characterization of the o-fluoro benzene isomer of Ezetimibe has been reported, including IR, ¹H NMR, ¹³C NMR, and HRMS data, confirming the ortho-fluoro substitution pattern on one phenyl ring [1]. This contrasts with the para-fluoro substitution in the active pharmaceutical ingredient, Ezetimibe.

Substitution Position
Head-to-head
Ortho-fluoro vs. para-fluoro on phenyl rings
Supports structural identity confirmation
NMR and MS characterization context
Structural Elucidation NMR Spectroscopy Mass Spectrometry

Long-Term Storage Stability

The compound exhibits defined stability when stored under recommended conditions. Long-term storage at -20°C maintains purity for up to 3 years, while short-term storage at 4°C is stable for 2 years. The solid form is stable at ambient temperature for several days during shipping .

Storage Stability
Class-level
-20°C: 3 years; 4°C: 2 years
Supports reference standard integrity
Vendor stability data; review under actual use
Stability Storage Conditions Reference Material

Ezetimibe Fluoro Isomer: Application Scenarios


Impurity Profiling Method Development

As demonstrated by the chromatographic data (RT 29.30 min), this compound serves as an essential reference standard for developing and validating HPLC or UPLC methods intended to separate and quantify the o-fluoro positional isomer from the parent drug (Ezetimibe, RT 31.11 min) and other related impurities (Des Fluoro, m-Fluoro). Its use ensures method specificity, linearity, accuracy, and precision as required by ICH Q2(R1) and Q3A(R2) guidelines [1].

Ezetimibe Batch Release Testing

Given its recognition in the USP monograph (with a noted occurrence of approximately 0.04% in official reference standards), this impurity standard is critical for routine QC batch release testing. It enables accurate quantification of this specific impurity against established acceptance criteria, ensuring that commercial batches of Ezetimibe API and finished dosage forms meet regulatory purity specifications [2].

ANDA Regulatory Submission Support

For generic pharmaceutical manufacturers filing ANDAs, establishing impurity profiles that match or improve upon the Reference Listed Drug is a regulatory requirement. The Ezetimibe Fluoro Isomer, as a characterized and pharmacopoeially listed impurity, is indispensable for comparative impurity studies, method validation reports, and stability-indicating method packages submitted to regulatory agencies such as the FDA [2].

Structural Elucidation and Forced Degradation

The comprehensive structural characterization data (NMR, IR, HRMS) available for this ortho-fluoro isomer makes it a reliable reference for identifying unknown peaks observed during forced degradation studies or stability testing of Ezetimibe formulations. Its distinct spectroscopic fingerprint aids in unambiguous structural elucidation when process-related or degradation impurities are detected [3].

Application
Selection Property
Validation Focus
Impurity profiling method development
Chromatographic selectivity profile
Retention time resolution verification
Batch release testing
Impurity quantification accuracy
Pharmacopoeial method specificity
Regulatory impurity profiling (ANDA context)
USP monograph impurity listing
Profile alignment with official reference standard
Structural elucidation of unknown impurities
Distinct ortho-fluoro substitution
Spectroscopic fingerprint (NMR, HRMS) matching

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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